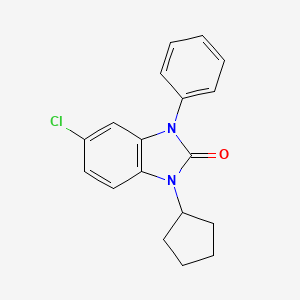
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopentyl and Phenyl Substitution: The cyclopentyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one: Unique due to its specific substitution pattern and chemical properties.
Other Benzimidazoles: Compounds such as 1,3-Dihydro-5-chloro-2H-benzimidazol-2-one and 1,3-Dihydro-5-phenyl-2H-benzimidazol-2-one share similar core structures but differ in their substituents and resulting properties.
Uniqueness
This compound is unique due to the presence of both cyclopentyl and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The chlorine atom at the 5-position also adds to its reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
79759-44-7 |
|---|---|
Molekularformel |
C18H17ClN2O |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
5-chloro-1-cyclopentyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C18H17ClN2O/c19-13-10-11-16-17(12-13)21(15-6-2-1-3-7-15)18(22)20(16)14-8-4-5-9-14/h1-3,6-7,10-12,14H,4-5,8-9H2 |
InChI-Schlüssel |
DIQWPCIERNOFRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















